5-Chloro-6-methylnicotinonitrile
Overview
Description
5-Chloro-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H5ClN2. It has a molecular weight of 152.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Synthetic Chemistry and Chemical Reactions
5-Chloro-6-methylnicotinonitrile is utilized in various synthetic chemistry processes. For instance, Dyadyuchenko et al. (2021) described its use in a regioselective reaction leading to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide (Dyadyuchenko et al., 2021). Zhao Yi-min (2011) synthesized 5-substituted derivatives of 4-methylnicotinonitrile, demonstrating its versatility in creating novel compounds (Zhao Yi-min, 2011).
2. Molecular Structure Analysis
The molecular structure of compounds derived from this compound is a subject of research. Wang et al. (1991) conducted a study on the crystal structures of certain derivatives, providing insights into their molecular configurations (Wang et al., 1991).
3. Application in Medicinal Chemistry
In medicinal chemistry, this compound is used as a precursor for developing potential therapeutic agents. Ghorab and Alsaid (2016) synthesized 3-pyridinecarbonitrile derivatives incorporating sulfonamide moieties, showing promising anticancer activity against breast cancer cell lines (Ghorab & Alsaid, 2016).
4. Alkaloid Biosynthesis
The compound plays a role in the biosynthesis of alkaloids. Robinson (1965) explored its role in the enzymatic oxidation process related to alkaloid formation (Robinson, 1965).
5. Development of Plant Growth Regulators
Dyadyuchenko et al. (2018) synthesized derivatives of this compound as potential plant growth regulators, highlighting its agricultural applications (Dyadyuchenko et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGMWQLXAALOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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